molecular formula C17H20ClNO2 B13756237 N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine--hydrogen chloride (1/1) CAS No. 52400-76-7

N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine--hydrogen chloride (1/1)

Cat. No.: B13756237
CAS No.: 52400-76-7
M. Wt: 305.8 g/mol
InChI Key: AVEMQRFZNLPGSY-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine–hydrogen chloride (1/1) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, and an amine group, which can participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving the corresponding ketone and ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alkanes

    Substitution: Secondary and tertiary amines

Scientific Research Applications

N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-imine
  • N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-ol

Uniqueness

N-Benzyl-2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole ring and amine group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

52400-76-7

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-benzyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-17(19-15-9-5-6-10-16(15)20-17)11-12-18-13-14-7-3-2-4-8-14;/h2-10,18H,11-13H2,1H3;1H

InChI Key

AVEMQRFZNLPGSY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCNCC3=CC=CC=C3.Cl

Origin of Product

United States

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